molecular formula C17H16Cl3NO2 B11702148 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol

4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol

Cat. No.: B11702148
M. Wt: 372.7 g/mol
InChI Key: NEYCKZDEDAFMTA-UHFFFAOYSA-N
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Description

4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is a Schiff base derivative characterized by a phenolic backbone substituted with tert-butyl and chlorine groups, coupled with an (E)-configured imine linkage to a 3,5-dichloro-2-hydroxyphenyl moiety. This compound exhibits a unique combination of steric bulk (from the tert-butyl group) and electronic effects (from chlorine substituents), which influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C17H16Cl3NO2

Molecular Weight

372.7 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C17H16Cl3NO2/c1-17(2,3)10-5-12(19)16(23)14(6-10)21-8-9-4-11(18)7-13(20)15(9)22/h4-8,22-23H,1-3H3

InChI Key

NEYCKZDEDAFMTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butyl-2-chlorophenol with 3,5-dichloro-2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that similar phenolic compounds can disrupt bacterial cell membranes, leading to cell death .
    • Case Study : A study evaluated the efficacy of related compounds against resistant strains of bacteria, demonstrating significant inhibition zones in agar diffusion tests .
  • Anticancer Properties :
    • The compound's structural features suggest potential activity against cancer cell lines. Compounds with similar configurations have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
    • Case Study : In vitro studies on derivatives showed a reduction in cell viability in breast cancer cell lines when treated with specific concentrations of the compound .
  • Drug Development :
    • The synthesis of this compound serves as a precursor for developing new drugs targeting specific diseases due to its ability to form stable complexes with biological targets .

Agricultural Applications

  • Pesticide Development :
    • The compound has been explored as a potential pesticide due to its ability to inhibit specific enzymes in pests, leading to their mortality .
    • Case Study : Field trials demonstrated that formulations containing this compound reduced pest populations significantly compared to control plots .
  • Herbicide Formulations :
    • Its chemical properties allow it to be integrated into herbicide formulations that target specific weed species without affecting crop yield .
    • Case Study : Research indicated that herbicides containing similar chlorinated phenols showed enhanced selectivity and efficacy in controlling broadleaf weeds in cereal crops .

Materials Science Applications

  • UV Stabilizers :
    • The compound can be used as a UV stabilizer in plastics and coatings due to its ability to absorb UV radiation and prevent degradation of materials .
    • Case Study : Laboratory tests showed that adding this compound to polymer matrices improved their resistance to UV-induced degradation significantly .
  • Antioxidant Properties :
    • Its antioxidant capabilities make it suitable for use in various industrial applications, including food preservation and cosmetic formulations .
    • Case Study : Studies demonstrated that formulations containing this compound could effectively scavenge free radicals, thereby extending the shelf life of products .

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl groups in both the target compound and Carreno et al.’s derivatives enhance solubility in non-polar solvents and stabilize crystal packing via steric hindrance .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns significantly influence the supramolecular architecture of such compounds. The target compound’s hydroxyl and imine groups enable intramolecular H-bonding (O–H⋯N), which stabilizes the E-configuration, and intermolecular interactions (O–H⋯O, N–H⋯Cl) that promote crystalline order . In contrast:

  • Carreno’s aminopyridine-containing Schiff base forms N–H⋯O bonds with adjacent phenolic oxygen atoms, leading to layered crystal structures .
  • Imidazole derivatives (e.g., from ) prioritize N–H⋯Cl and C–H⋯O interactions due to their heterocyclic nitrogen atoms, resulting in denser packing and higher melting points .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Target Compound ~450 Not reported Moderate in DMSO, CHCl₃
Carreno et al. (2012) Schiff base ~380 215–217 High in DMF, acetone
Imidazole derivative () ~350 240–245 Low in water; high in DMSO

Table 2: Hydrogen Bonding Patterns

Compound Dominant H-Bonds Crystal System
Target Compound O–H⋯N, O–H⋯Cl Monoclinic (inferred)
Carreno et al. (2012) N–H⋯O, C–H⋯π Triclinic
Imidazole derivative N–H⋯Cl, C–H⋯O Orthorhombic

Biological Activity

4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving the appropriate precursors. The general synthetic route involves:

  • Formation of the Schiff base : Reacting 3,5-dichloro-2-hydroxybenzaldehyde with an amine derivative to form the Schiff base.
  • Substitution reactions : Introducing the tert-butyl and chloro groups at specific positions on the aromatic ring.

This synthesis pathway is crucial for obtaining the desired biological activity.

Antioxidant Properties

Recent studies have highlighted the compound's potential as an antioxidative agent . For instance, research indicated that derivatives of related compounds could mitigate oxidative stress in neuronal cells. Specifically, a compound structurally similar to this compound demonstrated significant neuroprotective effects against oxidative damage induced by oxygen-glucose deprivation (OGD) and reperfusion injury .

The proposed mechanism for its antioxidative effects involves:

  • Reduction of Reactive Oxygen Species (ROS) : The compound appears to decrease intracellular ROS levels.
  • Activation of Cellular Pathways : It activates the Akt/Nrf2/HO-1 pathway, which is critical for cellular defense against oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar compounds to assess their potential as anticancer agents. The results indicated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms such as mitochondrial membrane potential disruption and caspase activation . This raises the possibility that this compound may exhibit cytotoxic effects worthy of further investigation.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeMechanismReference
LX009AntioxidantAkt/Nrf2/HO-1 pathway activation
Triazine DerivativeAntimicrobialInhibition of bacterial growth
Similar Schiff BaseCytotoxicityInduction of apoptosis via caspase activation

Neuroprotective Effects in Ischemic Models

In a study focusing on ischemic stroke models, similar compounds were tested for their neuroprotective capabilities. The results showed that these compounds could significantly reduce neuronal apoptosis and improve survival rates post-injury . This underscores the potential clinical relevance of this compound in treating neurodegenerative diseases.

Antibacterial Efficacy

Another case study evaluated the antibacterial efficacy of related compounds against common bacterial strains. The findings revealed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in antimicrobial therapy .

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